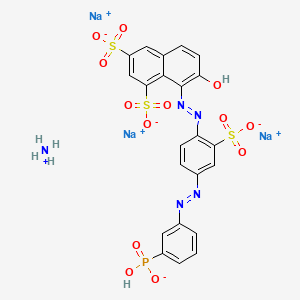
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt is a complex organic compound. It is characterized by its multiple functional groups, including sulfonic acid, hydroxyl, phosphonic acid, and azo groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by the diazotization of aniline derivatives to form azo compounds. The final step involves coupling the diazonium salt with the sulfonated naphthalene derivative under controlled conditions to yield the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo groups can be reduced to amines.
Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like chlorosulfonic acid. Major products formed from these reactions include quinones, amines, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt is used in various scientific research applications, including:
Chemistry: As a dye intermediate and in the synthesis of complex organic molecules.
Biology: As a staining agent for biological tissues.
Medicine: In the development of diagnostic agents and therapeutic compounds.
Industry: In the production of dyes, pigments, and other colorants.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways. The azo groups can interact with biological molecules, leading to changes in their structure and function. The sulfonic acid and phosphonic acid groups can form strong interactions with metal ions, making the compound useful in chelation therapy and metal ion detection.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt is unique due to its combination of functional groups. Similar compounds include:
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((4-methylphenyl)azo)-2-sulfophenyl)azo)-, sodium salt: Lacks the phosphonic acid group.
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((4-hydroxyphenyl)azo)-2-sulfophenyl)azo)-, sodium salt: Lacks the phosphonic acid group and has a hydroxyl group instead of a methyl group.
These differences in functional groups result in variations in their chemical reactivity and applications.
Propiedades
Número CAS |
70729-64-5 |
|---|---|
Fórmula molecular |
C22H17N5Na3O13PS3 |
Peso molecular |
755.5 g/mol |
Nombre IUPAC |
azanium;trisodium;7-hydroxy-8-[[4-[[3-[hydroxy(oxido)phosphoryl]phenyl]diazenyl]-2-sulfonatophenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C22H17N4O13PS3.H3N.3Na/c27-18-7-4-12-8-16(41(31,32)33)11-20(43(37,38)39)21(12)22(18)26-25-17-6-5-14(10-19(17)42(34,35)36)24-23-13-2-1-3-15(9-13)40(28,29)30;;;;/h1-11,27H,(H2,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);1H3;;;/q;;3*+1/p-3 |
Clave InChI |
LMDCIBKKADONFG-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC(=C1)P(=O)(O)[O-])N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[NH4+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


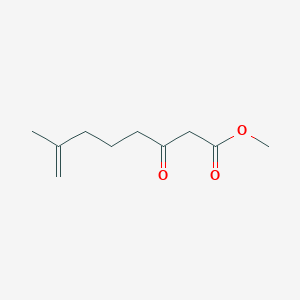
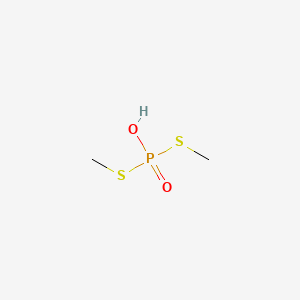
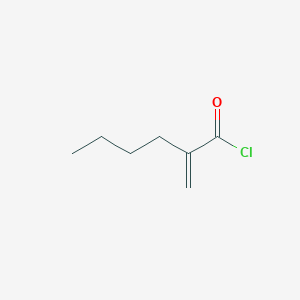
![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
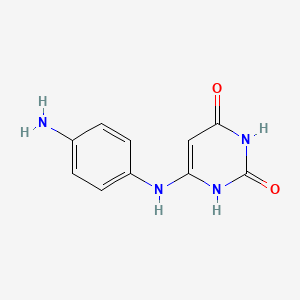
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
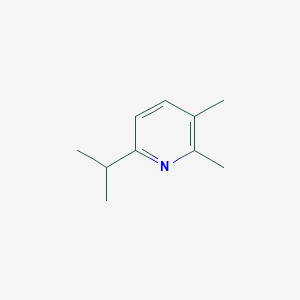
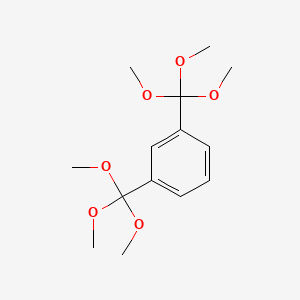
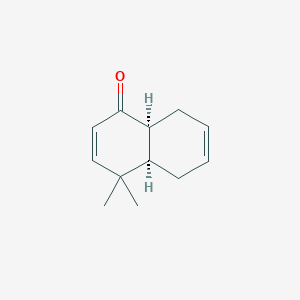

![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
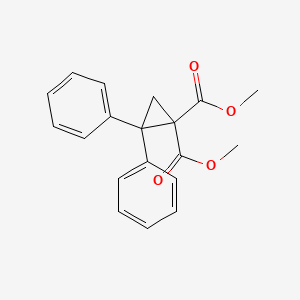
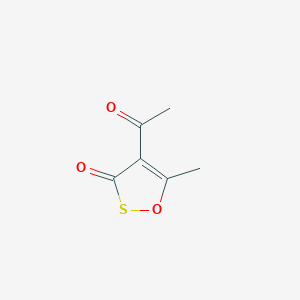
![8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14478598.png)
